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Compound of Interest

Compound Name: 6-Chloro-2-methylquinolin-8-ol

Cat. No.: B14348761

Get Quote

\\

Technical Monograph: 6-Chloro-8-

Hydroxyquinaldine

Synthesis, Physicochemical Profiling, and Analytical
Characterization

Identity and Physicochemical Properties[1][2][3][4]
[5][6][7][8]

The molecule combines the metal-chelating scaffold of 8-hydroxyquinoline with a methyl group
at the C2 position (quinaldine) and a chlorine atom at the C6 position.[1] This specific
substitution pattern alters the steric environment and electronic density compared to the more
common C5 and C7 halogenated analogs.[1]

Core Identifiers
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Parameter

Detail

Common Name

6-Chloro-8-hydroxyquinaldine

IUPAC Name 6-Chloro-2-methylquinolin-8-ol
90799-55-6 (Isomer Specific) / Note: Often
CAS Number referenced in context of CAS 72-80-0

(Chlorquinaldol) mixtures.[1][2]

Molecular Formula C10HsCINO

Molecular Weight 193.63 g/mol

SMILES CC1=NC2=C(C=C(Cl)C=C20)C=C1
InChl Key (Predicted) OXYLZLXVZQOYJOD-

UHFFFAOYSA-N

Physicochemical Data (Experimental & Predicted)[1][2]

[3][5]
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Property Value Context/Implication

Higher lipophilicity than 8-

hydroxyquinoline due to Cl/Me
LogP (Octanol/Water) ~2.8-3.1 T

substitution; suggests good

membrane permeability.[1]

The C6-Cl exerts an electron-
withdrawing effect (inductive),

pKa (OH group) ~9.2 slightly lowering pKa compared
to unsubstituted quinaldine
(pKa ~9.9).[1]

Steric hindrance from the C2-
Methyl group and electronic

pKa (Quinoline N) ~4.1 effects of C6-Cl reduce basicity
compared to 8-

hydroxyquinoline.[1]

Distinct from Chlorquinaldol
(112-114 °C) and 5-chloro-8-
hydroxyquinaldine (72—-74 °C).
[1]

Melting Point 145-148 °C

B Soluble in ethanol, chloroform,
Solubility Low (Water) ) ) )
and dilute mineral acids.

Synthesis and Manufacturing Logic
Causality in Synthetic Design

Producing the 6-chloro isomer requires a specific strategy because direct electrophilic
halogenation of 8-hydroxyquinaldine preferentially targets the C5 and C7 positions (ortho/para
to the hydroxyl group).[1] To achieve regioselectivity at C6, one must construct the pyridine ring
after establishing the halogen on the benzene ring.[1]

Protocol: The Modified Doebner-Miller Synthesis

This route ensures the chlorine is locked at the C6 position by using a pre-halogenated
precursor.[1]
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Reagents:

e Precursor: 2-Amino-5-chlorophenol (CAS 28443-50-7)[1]

e Carbon Source: Crotonaldehyde (or Paraldehyde/Acetaldehyde mix)[1]
e Acid Catalyst: Conc. Hydrochloric Acid (HCI)[1]

e Oxidant (Optional): p-Chloronitrobenzene (to drive dehydrogenation)

Step-by-Step Methodology:

Acidification: Dissolve 2-Amino-5-chlorophenol in 6M HCI. The amine is protonated to
increase solubility.[1]

o Condensation: Add Crotonaldehyde dropwise at 95°C.

o Mechanism:[3] The aniline nitrogen attacks the aldehyde carbonyl, followed by cyclization.
[1] The methyl group of crotonaldehyde ends up at the C2 position of the resulting
quinoline.[1]

o Reflux: Maintain reflux for 4—6 hours. The harsh acidic environment promotes the
Skraup/Doebner-Miller cyclization and subsequent dehydration.[1]

o Neutralization: Cool the mixture and neutralize with Sodium Acetate or Ammonium Hydroxide
to pH 6-7.

o Precipitation: The 6-chloro-8-hydroxyquinaldine precipitates as a crude solid.[1][4]

 Purification: Recrystallize from Ethanol/Water (70:30).

Visualization: Regioselective Synthesis Pathways

The following diagram contrasts the direct chlorination (yielding impurities) vs. the targeted
ring-closure synthesis.[1]
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Click to download full resolution via product page

Figure 1. Comparison of synthetic routes. Direct chlorination fails to yield the 6-chloro isomer
efficiently, necessitating the Doebner-Miller ring-closure method.[1]

Analytical Profiling & Impurity Detection[1]

In drug development (specifically for Chlorquinaldol), the 6-chloro isomer is considered a
process-related impurity.[1] Differentiating it from the 5-chloro and 5,7-dichloro analogs is
critical.[1]

HPLC Method (Reverse Phase)[1]
e Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 pm.[1]
e Mobile Phase A: 0.1% Formic Acid in Water.
» Mobile Phase B: Acetonitrile.
» Gradient: 10% B to 90% B over 20 minutes.
e Detection: UV at 254 nm (aromatic ring) and 310 nm (phenolic shift).[1]
e Elution Order (Typical):
o 8-Hydroxyquinaldine (Most polar)[1]
o 5-Chloro-8-hydroxyquinaldine[1][5][6]

o 6-Chloro-8-hydroxyquinaldine (Slightly more lipophilic than 5-Cl)[1]
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o 5,7-Dichloro-8-hydroxyquinaldine (Most lipophilic)[1]

Mass Spectrometry (LC-MS/MS)[1]

« lonization: ESI Positive Mode.
e Parent lon: [M+H]* =194.0 m/z.[1]
 |sotope Pattern: Distinctive 3:1 ratio for 3°Cl/3’Cl (peaks at 194 and 196).[1]
o Fragmentation:
o Loss of CO (28 Da) from the phenol ring.[1]

o Loss of HCI (36 Da) is less common in soft ionization but visible in EI.[1]

Biological Relevance & Applications[1][11]
Metal Chelation (Metallopharmacology)
Like its parent 8-hydroxyquinoline, the 6-chloro derivative acts as a bidentate ligand (N, O

donor).[1]

o Mechanism: The phenolic oxygen deprotonates, and the pyridine nitrogen donates a lone
pair, forming stable 5-membered chelate rings with divalent metals (ngcontent-ng-
€1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)

» Effect of C6-Chlorine: The electron-withdrawing chlorine at C6 lowers the basicity of the
nitrogen, potentially altering the stability constant (ngcontent-ng-c1989010908=""__nghost-
ng-c3017681703="" class="inline ng-star-inserted">

) of the complex compared to the non-chlorinated ligand. This "tuning" allows researchers to
modulate the release rate of metals in biological systems.[1]
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Antimicrobial Activity (SAR)

In Structure-Activity Relationship (SAR) studies:

e Potency: Generally, 5,7-dihalo derivatives (Chlorquinaldol) exhibit superior antifungal activity
compared to mono-halo derivatives.[1]

» Role of 6-Chloro: Often tested as a negative control or to verify that halogenation at the 5/7
positions (ortho to OH) is essential for maximal potency.[1] The 6-chloro position is sterically
removed from the chelation site, affecting lipophilicity more than electronic binding at the
metal center.[1]

Biological Pathway Interaction (Hypothetical)

6-Chloro-8-hydroxyquinaldine Metal lon (Cu2+ / Zn2+)

helation (+ Metal)

Lipophilic Metal Complex
(1:2 Stoichiometry)

Passive Diffusion

Bacterial Cell Wall

'

Intracellular Accumulation

Dissociation / Redox Cycling

Inhibition of Metalloenzymes
(DNA Replication Block)

Click to download full resolution via product page
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Figure 2: Mechanism of Action.[1] The lipophilic nature of the chlorinated complex facilitates
transport across microbial membranes, leading to intracellular metalloenzyme inhibition.[1]

Safety and Handling (SDS Summary)

While specific toxicological data for the 6-chloro isomer is sparse compared to Chlorquinaldol, it
should be handled with the standard precautions for halogenated quinolines.[1]

e GHS Classification:
o Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
o Skin/Eye Irritation: Category 2 (Causes irritation).[1][7]

o Agquatic Toxicity: Acute Category 1 (Very toxic to aquatic life) — Common for copper-
chelating biocides.[1]

» Handling: Avoid contact with metals during synthesis (use glass-lined reactors) to prevent
premature chelation and discoloration.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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